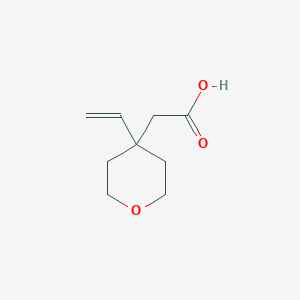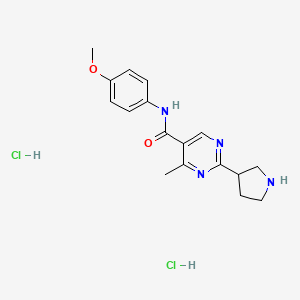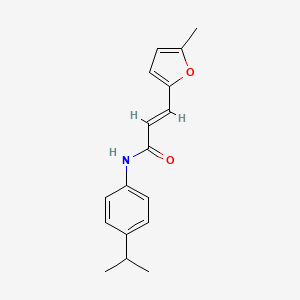![molecular formula C14H18N2O3 B2901945 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 945300-96-9](/img/structure/B2901945.png)
3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with interesting structural and chemical properties. It is a member of the quinazoline family, which is known for its biological and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can be achieved through a multi-step organic synthesis process. One common approach involves the condensation of an appropriate aniline derivative with an isatoic anhydride under controlled conditions to form a quinazoline intermediate. This intermediate can then be alkylated with 3-(Propan-2-yloxy)propyl halide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production typically mirrors laboratory synthetic routes but scales up using larger reaction vessels and more robust control of reaction parameters. Ensuring the purity of starting materials and solvents is crucial, as is the management of reaction kinetics and thermodynamics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced under hydrogenation conditions to form the corresponding reduced quinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyl side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon with hydrogen, lithium aluminum hydride.
Solvents: Toluene, ethanol, dimethyl sulfoxide.
Major Products Formed
The major products depend on the specific reagents and conditions used. Oxidation can yield quinazoline N-oxides, while reduction typically leads to fully saturated tetrahydroquinazolines.
Scientific Research Applications
3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound interacts with various molecular targets and pathways:
Molecular Targets: Enzymes involved in DNA replication and repair.
Pathways Involved: The compound can interfere with cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Propylquinazoline-4(3H)-one
3-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Highlighting Uniqueness
What sets 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique propan-2-yloxypropyl substitution, which imparts distinctive physical and chemical properties compared to its analogs.
There you go, all ready to dive deep into the world of organic compounds! Would you need more specifics on any section?
Properties
IUPAC Name |
3-(3-propan-2-yloxypropyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(2)19-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECKLOLFFXDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2901865.png)








![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)

![2-(cyclopentylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2901884.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
